2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromothiophen-2-yl)ethanone
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Overview
Description
2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2-THIENYL)-1-ETHANONE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2-THIENYL)-1-ETHANONE typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2-THIENYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2-THIENYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its unique structure.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2-THIENYL)-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl and thienyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-BROMOPHENYL)-4-(2-METHYL-2-PROPENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
The uniqueness of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2-THIENYL)-1-ETHANONE lies in its specific substitution pattern on the triazole ring and the presence of both bromophenyl and thienyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H11Br2N3OS2 |
---|---|
Molecular Weight |
473.2 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-bromothiophen-2-yl)ethanone |
InChI |
InChI=1S/C15H11Br2N3OS2/c1-20-14(9-4-2-3-5-10(9)16)18-19-15(20)22-8-11(21)12-6-7-13(17)23-12/h2-7H,8H2,1H3 |
InChI Key |
JJJKPMGHRVZPDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(S2)Br)C3=CC=CC=C3Br |
Origin of Product |
United States |
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